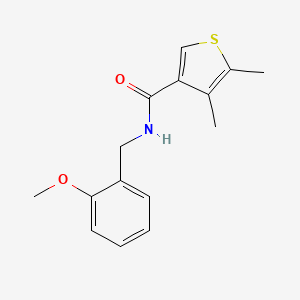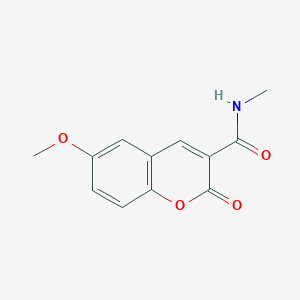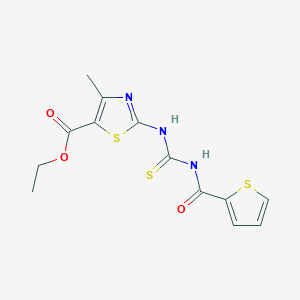![molecular formula C17H19NO4S B4742856 4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine](/img/structure/B4742856.png)
4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine
概要
説明
4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine is an organic compound with the molecular formula C17H19NO4S It is a morpholine derivative where the morpholine ring is substituted with a sulfonyl group attached to a biphenyl system, which in turn has a methoxy group on one of the phenyl rings
作用機序
Target of Action
The primary target of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine is Stromelysin-1 . Stromelysin-1 is a human protein that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound might interact with its target, Stromelysin-1, through a similar mechanism.
Biochemical Pathways
The downstream effects of this could include changes in tissue structure and function .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its target, it is plausible that the compound could influence cellular processes related to tissue remodeling and potentially have effects in disease states such as arthritis and metastasis .
生化学分析
Biochemical Properties
4-[(4’-Methoxy-4-biphenylyl)sulfonyl]morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as stromelysin-1, which is involved in the degradation of extracellular matrix components . The interaction with stromelysin-1 suggests that 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine may have potential applications in modulating extracellular matrix remodeling processes. Additionally, this compound can bind to specific proteins, influencing their activity and stability.
Cellular Effects
The effects of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function.
Molecular Mechanism
At the molecular level, 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter metabolite levels within cells. For example, it may affect the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical applications.
Subcellular Localization
4-[(4’-methoxy-4-biphenylyl)sulfonyl]morpholine exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine typically involves the following steps:
Formation of the Biphenyl System: The biphenyl system can be synthesized through a Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid using a palladium catalyst.
Sulfonylation: The biphenyl system is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Morpholine Introduction: Finally, the sulfonylated biphenyl compound is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-{[4-(4-Hydroxyphenyl)phenyl]sulfonyl}morpholine.
Reduction: 4-{[4-(4-Methoxyphenyl)phenyl]sulfide}morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine has several applications in scientific research:
類似化合物との比較
Similar Compounds
4-{[4-(4-Hydroxyphenyl)phenyl]sulfonyl}morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-{[4-(4-Methoxyphenyl)phenyl]sulfide}morpholine: Similar structure but with a sulfide group instead of a sulfonyl group.
Uniqueness
4-{[4-(4-Methoxyphenyl)phenyl]sulfonyl}morpholine is unique due to the presence of both a sulfonyl group and a methoxy-substituted biphenyl system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-6-2-14(3-7-16)15-4-8-17(9-5-15)23(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZYTUAGONPHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4742779.png)
![4-methoxy-N-[2-(5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4742794.png)

![N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4742812.png)
![5-HYDROXY-2-[2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID](/img/structure/B4742837.png)
![N-tert-butyl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4742841.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4742845.png)
![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4742849.png)

![2-fluoro-N-[[5-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4742853.png)

![2-oxo-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B4742858.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B4742867.png)
